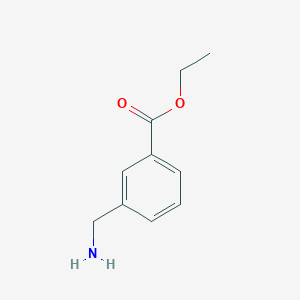

Ethyl 3-(aminomethyl)benzoate

Descripción general

Descripción

Synthesis Analysis

The synthesis of Ethyl 3-(aminomethyl)benzoate involves several steps, including alkylation, esterification, and another alkylation . The process was selected for its high total yields, mild conditions, and simple operation .Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI string:InChI=1S/C10H13NO2/c1-2-13-10(12)9-5-3-4-8(6-9)7-11/h3-6H,2,7,11H2,1H3. The compound has a molecular weight of 179.22 g/mol. Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include alkylation, esterification, and another alkylation . The newly designed target compounds were evaluated via surface anesthesia, infiltration anesthesia, block anesthesia, and acute toxicity tests .Physical and Chemical Properties Analysis

This compound is a solid compound . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Aplicaciones Científicas De Investigación

Synthesis Technology and Industrial Application : Ethyl 3-amino-2-[(2'-cyanobiphenyl-4-yl) methylamino]benzoate, a derivative of Ethyl 3-(aminomethyl)benzoate, is synthesized using a stable, simple, and high-yield process. This synthesis technology is suitable for industrial production (Fang Qiao-yun, 2012).

Antiplatelet Activity : Derivatives of this compound, such as ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate (YD-3), have been found to possess antiplatelet activity. These compounds can inhibit platelet aggregation, making them potential candidates for developing new antiplatelet drugs (Hua-Sin Chen et al., 2008).

Optical Nonlinear Properties : Schiff base compounds derived from ethyl-4-amino benzoate exhibit nonlinear optical properties, including nonlinear refractive index and optical limiting. These properties make them suitable for applications like optical limiters (Hasanain A. Abdullmajed et al., 2021).

Supramolecular Structures : Ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate forms hydrogen-bonded supramolecular structures. These structures have applications in the design of materials with specific molecular architectures (J. Portilla et al., 2007).

Gastroprotective Activity : Ethyl 4-[(3,5-di-tert-butyl-2-hydroxybenzylidene)amino]benzoate shows gastroprotective activity against ethanol-induced gastric mucosal ulcer in rats. This indicates its potential as a therapeutic agent for treating gastric ulcers (M. F. Halabi et al., 2014).

Pharmaceutical Applications : Ethyl 3-(benzylamino)-2,2-difluoro-4-methylpentanoate, a related compound, has been explored for its potential as a proteinase inhibitor, indicating its relevance in pharmaceutical research (M. Angelastro et al., 1992).

Anti-Juvenile Hormone Agents : Compounds like ethyl 4-(2-benzylhexyloxy)benzoate, derived from this compound, have been investigated as anti-juvenile hormone agents, affecting metamorphosis in insects. Such studies contribute to the understanding of hormone regulation in insect development (E. Kuwano et al., 2008).

Catalysis in Polymerization Processes : Ethyl benzoate, a related compound, has been used in magnesium chloride-supported Ziegler-Natta catalysts, indicating its role in polymerization processes (M. Sacchi et al., 1991).

Mecanismo De Acción

While the specific mechanism of action for Ethyl 3-(aminomethyl)benzoate is not mentioned in the search results, it’s worth noting that local anesthetics, a category which this compound may fall under, act on nerve endings and nerve trunks. They can reversibly block the conduction of nerve impulses, resulting in a loss of local sensation without affecting consciousness .

Safety and Hazards

Ethyl 3-(aminomethyl)benzoate is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

Propiedades

IUPAC Name |

ethyl 3-(aminomethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-2-13-10(12)9-5-3-4-8(6-9)7-11/h3-6H,2,7,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPYSCFXZWYNPBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC(=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60876026 | |

| Record name | ETHYLBENZOATE,3-(AMINOMETHYL) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60876026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

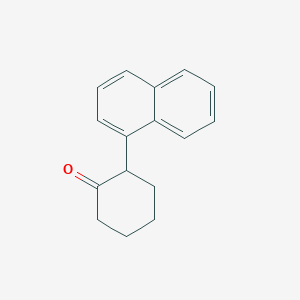

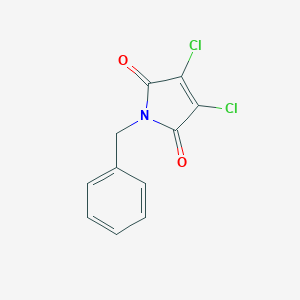

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[Bis(4-methoxyphenyl)methylidene]hydrazine](/img/structure/B188696.png)

![4-[2-(Dimethylamino)propyl]phenol](/img/structure/B188697.png)

![8-chloro-2,3,4,5-tetrahydro-1H-[1,4]diazepino[1,7-a]benzimidazole](/img/structure/B188714.png)